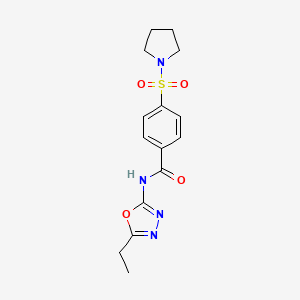

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group at the 4-position and a 5-ethyl-1,3,4-oxadiazol-2-yl moiety at the amide nitrogen (Fig. 1). Its molecular formula is C₁₇H₂₂N₄O₄S, with an average molecular mass of 378.447 g/mol and a monoisotopic mass of 378.136176 g/mol .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-2-13-17-18-15(23-13)16-14(20)11-5-7-12(8-6-11)24(21,22)19-9-3-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMVFEWWXSDLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.45 g/mol. The compound features an oxadiazole moiety linked to a sulfonamide group through a pyrrolidine ring, which is crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C15H18N4O3S |

| Molecular Weight | 342.45 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under normal conditions |

Anticancer Properties

Recent studies indicate that this compound exhibits potent anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, including tyrosine kinases and proteases.

- Cell Signaling Modulation : The compound can modulate critical signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.

- Apoptosis Induction : this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

A study conducted on zebrafish embryos highlighted the compound's toxicity profile and potential developmental effects. The results indicated that at certain concentrations, the compound could disrupt normal embryonic development while also exhibiting insecticidal properties against specific pests .

Table 1: In vitro Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(5-ethyl-1,3,4-oxadiazol-2-yl)-... | MCF7 (Breast) | < 10 |

| N-(5-ethyl-1,3,4-oxadiazol-2-yl)-... | A549 (Lung) | < 15 |

| Doxorubicin | MCF7 | 20 |

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, many of which share structural motifs but differ in substituents affecting their physicochemical properties, synthetic yields, and biological activities. Below is a systematic comparison:

Structural Analogues with Sulfonamide Substitutions

Key Observations :

- Sulfonamide Variations : The target compound’s pyrrolidinylsulfonyl group distinguishes it from LMM5/LMM11 (alkyl/aryl sulfamoyl groups) and piperidinyl analogs . Pyrrolidine’s smaller ring size may enhance membrane permeability compared to bulkier substituents.

Substituted Benzamide Derivatives

Key Observations :

- Halogen vs. Sulfonamide : Chloro/bromo substituents (Compounds 56, 7) enhance electrophilicity and enzyme-binding affinity, whereas sulfonamide groups (target compound) may improve solubility and target specificity .

- Synthetic Yields : Yields for 1,3,4-oxadiazoles vary widely (12–50%), influenced by steric hindrance (e.g., cyclohexyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.